molecular formula C13H9NO6 B2608964 Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate CAS No. 353504-65-1

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate

Cat. No.: B2608964
CAS No.: 353504-65-1
M. Wt: 275.216
InChI Key: MRBNOLDEJOTQMG-UHFFFAOYSA-N
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Description

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate is a chemical compound with the molecular formula C13H9NO6 and a molecular weight of 275.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a nitrobenzoyl group and a carboxylate ester group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate typically involves the esterification of 5-(2-nitrobenzoyl)furan-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and ester group also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
  • Methyl 5-(2-chlorobenzoyl)furan-2-carboxylate
  • Methyl 5-(2-bromobenzoyl)furan-2-carboxylate

Uniqueness

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound versatile in synthetic and research applications .

Properties

IUPAC Name

methyl 5-(2-nitrobenzoyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6/c1-19-13(16)11-7-6-10(20-11)12(15)8-4-2-3-5-9(8)14(17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNOLDEJOTQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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